molecular formula C21H25N5O3 B11314959 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B11314959
M. Wt: 395.5 g/mol
InChI Key: VVIGUQFXZVEPTM-UHFFFAOYSA-N
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Description

The compound 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is a structurally complex molecule featuring a phenyl ring substituted at the 3-position with an ethoxy group and at the 4-position with a 1-phenyl-1H-tetrazol-5-yloxy moiety. The methanamine group is further functionalized with a tetrahydrofuran-2-ylmethyl substituent. The ethoxy group may influence lipophilicity and electronic properties, while the tetrahydrofuran moiety could contribute to conformational flexibility and solubility.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C21H25N5O3/c1-2-27-20-13-16(14-22-15-18-9-6-12-28-18)10-11-19(20)29-21-23-24-25-26(21)17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18,22H,2,6,9,12,14-15H2,1H3

InChI Key

VVIGUQFXZVEPTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2CCCO2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps:

    Formation of the phenyl-tetrazole moiety: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form 1-phenyl-1H-tetrazole.

    Attachment of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl bromide and a suitable base.

    Coupling with the phenyl ring: The phenyl-tetrazole and ethoxy groups are then coupled to a phenyl ring through a nucleophilic aromatic substitution reaction.

    Introduction of the tetrahydrofuran ring: The final step involves the attachment of the tetrahydrofuran ring through a reductive amination reaction with tetrahydrofuran-2-carbaldehyde.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Reactivity of the Tetrazole Moiety

The 1-phenyltetrazol-5-yl group is a key reactive site due to its electron-deficient aromatic system and capacity for hydrogen bonding.

Reaction TypeConditions/ReagentsOutcomeMechanism
Electrocyclization Acid catalysis (e.g., triflic acid)Formation of α-diazo imine intermediatesProtonation of the tetrazole ring triggers dearomatization, enabling cyclization .
Multicomponent Reactions TMS azide, aldehydes, isocyanides, MgBr₂·2Et₂O catalysisTetrazole derivatives with 2,2-bis(trimethylsilyl)ethenyl groupsZinc chelate formation facilitates sequential azide-alkyne cycloaddition .
  • Key Insight : The tetrazole’s hydrogen-bonding capacity enhances regioselectivity in multicomponent reactions, particularly with electron-donating substituents .

Transformations at the Amine Group

The tertiary amine (–N(CH₂-tetrahydrofuran)CH₃) participates in nucleophilic and redox reactions.

Reaction TypeReagentsProductYield Optimization
Alkylation Alkyl halides (e.g., CH₃I), base (K₂CO₃)Quaternary ammonium saltsPolar aprotic solvents (DMF) improve yields.
Acylation Acetyl chloride, pyridineAmidesExcess acyl chloride and anhydrous conditions prevent hydrolysis.
Oxidation KMnO₄ (acidic conditions)Nitroso derivativesControlled stoichiometry avoids over-oxidation to nitro compounds.
  • Notable Limitation : Steric hindrance from the tetrahydrofuran-methyl group reduces reaction rates compared to less bulky analogues.

Ethoxy-Substituted Phenyl Ring Reactions

The ethoxy group (–OCH₂CH₃) directs electrophilic substitution and undergoes cleavage under specific conditions.

Reaction TypeConditionsOutcome
Nucleophilic Aromatic Substitution NaNH₂, NH₃(l)Replacement of ethoxy with –NH₂
Demethylation BBr₃, CH₂Cl₂ (–78°C)Phenolic –OH formation
  • Regioselectivity : Electrophiles (e.g., NO₂⁺) preferentially attack the para position to the tetrazole oxygen .

Hydrogen Bonding and Non-Covalent Interactions

The tetrazole and ether groups engage in intermolecular interactions critical for biological activity:

Interaction TypePartner MoleculesBiological Relevance
N–H···O Hydrogen Bonds Serine proteases, kinasesEnhanced receptor binding in enzyme inhibition .
Halogen Bonding Br/N interactions (e.g., with brominated aromatics)Stabilization of protein-ligand complexes .

Comparative Reactivity with Structural Analogues

The compound’s reactivity diverges from analogues due to its tetrahydrofuran-methyl group:

CompoundStructural DifferenceReactivity Profile
N-(Pyridin-2-Ylmethyl)-4-Methylbenzamide Lacks tetrazole and ethoxy groupsLimited participation in multicomponent reactions.
5-(Phenyl)-1H-Tetrazole Simpler tetrazole structureHigher electrophilic substitution rates but reduced biological stability .

Synthetic Challenges and Optimization

  • Purity Control : Residual solvents (e.g., THF) during amine alkylation require rigorous distillation .

  • Catalyst Selection : MgBr₂·2Et₂O outperforms Lewis acids like ZnCl₂ in tetrazole functionalization .

  • Temperature Sensitivity : Demethylation of the ethoxy group requires cryogenic conditions to prevent side reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine. For instance, compounds with tetrazole rings have shown significant cytotoxicity against various cancer cell lines. The National Cancer Institute (NCI) has protocols for evaluating such compounds, which typically involve assessing their growth inhibition rates against a panel of human tumor cells. This indicates a promising avenue for further exploration in cancer therapeutics .

Neurological Disorders

The tetrazole moiety is known for its neuroprotective properties, making this compound a candidate for research into treatments for neurological disorders such as depression and anxiety. Studies suggest that tetrazole derivatives can modulate neurotransmitter systems, potentially leading to improved mood and cognitive function .

Antimicrobial Properties

Compounds containing phenolic structures have been recognized for their antimicrobial activities. The presence of the phenolic and ether functionalities in this compound suggests potential efficacy against bacterial and fungal pathogens. Research into similar compounds has demonstrated their ability to inhibit microbial growth, warranting further investigation into this aspect .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

Case Study 1: Synthesis and Anticancer Evaluation

A study synthesized a series of tetrazole derivatives and evaluated their anticancer activity using NCI protocols. One compound exhibited an average growth inhibition rate of over 50% against multiple cancer cell lines, showcasing the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of tetrazole-containing compounds in animal models of stress-induced depression. Results indicated significant improvements in behavioral tests following treatment with these compounds, suggesting their potential as therapeutic agents for mood disorders .

Mechanism of Action

The mechanism of action of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The phenyl-tetrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Core Structure : A central phenyl ring with 3-ethoxy and 4-(1-phenyltetrazolyloxy) substituents.
  • Amine Substituent : The N-(tetrahydrofuran-2-ylmethyl) group adds a cyclic ether component, balancing hydrophilicity and steric bulk.
  • Molecular Weight : Estimated at ~437.5 g/mol (based on formula C₂₃H₂₇N₅O₃), comparable to drug-like molecules.

Comparison with Structurally Similar Compounds

1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine (CAS: 880805-17-4)

  • Structural Features :
    • Phenyl ring with 3-chloro, 4-ethoxy, and 5-methoxy substituents.
    • Methanamine linked to a thiophen-2-ylmethyl group.
  • Chloro and methoxy substituents alter electronic properties compared to the target compound’s phenyltetrazolyloxy group.
  • Implications : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .

N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine (Diovan/CGP-48993)

  • Structural Features :
    • Biphenyl system with a tetrazole ring at the ortho position.
    • Valeryl-L-valine substituent enhances angiotensin II receptor antagonism.
  • Key Differences :
    • The carboxylic acid bioisostere (tetrazole) is directly attached to the biphenyl system, unlike the target compound’s ether-linked tetrazole.
    • Diovan’s peptidomimetic structure confers specific pharmacological activity, whereas the target compound’s tetrahydrofuran-amine group may target different receptors.
  • Implications : Diovan’s clinical success highlights the therapeutic relevance of tetrazole-containing compounds but underscores the need for tailored substituents .

2-[1-(3-Chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 362489-74-5)

  • Structural Features :
    • Tetrazole linked via a sulfur atom to an acetamide-thiadiazole scaffold.
    • 3-Chloro-4-methylphenyl substituent on the tetrazole.
  • Key Differences :
    • Sulfur-based linkage instead of oxygen alters electronic and steric properties.
    • Thiadiazole ring introduces additional hydrogen-bond acceptor sites.
  • Implications : The thioether linkage may reduce metabolic stability compared to the target compound’s ether bond .

N-({3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}methyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethan-1-amine hydrochloride

  • Structural Features :
    • Methoxy and propenyloxy substituents on the phenyl ring.
    • Tetrazole linked via a sulfanyl group to an ethylamine backbone.
  • Methyltetrazole vs. phenyltetrazole alters steric bulk and π-π interactions.
  • Implications : The propenyloxy group may confer reactivity absent in the target compound’s ethoxy substituent .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Heterocycle Linkage Type Potential Applications References
Target Compound ~437.5 3-ethoxy, phenyltetrazolyloxy Tetrazole, THF Ether Drug discovery N/A
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine 323.81 3-chloro, 4-ethoxy, 5-methoxy, thienyl Thiophene Amine Antimicrobial agents
Diovan (CGP-48993) 435.52 Biphenyltetrazole, valeryl-L-valine Tetrazole Carboxylic acid Hypertension treatment
2-[1-(3-Chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-thiadiazol) 424.92 3-chloro-4-methylphenyl, thiadiazole Tetrazole, Thiadiazole Thioether Enzyme inhibition
N-({3-Methoxy-4-propenyloxyphenyl}methyl)-2-(methyltetrazolylsulfanyl)ethylamine 409.91 3-methoxy, propenyloxy, methyltetrazole Tetrazole Thioether Reactive intermediate

Discussion of Physicochemical and Pharmacological Implications

  • Tetrazole vs.
  • Ether vs. Thioether Linkages : The ether bond in the target compound may confer greater metabolic stability than thioether-linked analogs (), reducing susceptibility to oxidative degradation.
  • Substituent Effects : The ethoxy group balances lipophilicity and electron-donating effects, contrasting with chloro () or propenyloxy () substituents, which may introduce reactivity or steric hindrance.
  • Tetrahydrofuran Contribution : The THF moiety likely improves solubility compared to purely aromatic amines (e.g., ), aligning with drug-like physicochemical profiles.

Biological Activity

The compound 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic molecule that has garnered attention for its potential biological activities. The presence of a tetrazole ring, known for its diverse pharmacological properties, enhances the compound's interaction with various biological targets. This article explores the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N6O3C_{22}H_{28}N_{6}O_{3}, with a molecular weight of approximately 408.5 g/mol. The structure features:

  • Tetrazole moiety : Known for its ability to form hydrogen bonds, enhancing binding affinity.
  • Ethoxy group : Contributes to the lipophilicity and overall pharmacokinetic profile.
  • Tetrahydrofuran ring : Imparts flexibility and potential for interaction with biological macromolecules.

Biological Activity Overview

The biological activities associated with tetrazole derivatives, including this compound, are extensive. Research indicates that tetrazoles exhibit various pharmacological effects, such as:

  • Antimicrobial Activity : Tetrazole derivatives have shown significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
  • Anticancer Potential : Studies suggest that compounds with tetrazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
  • Analgesic Activity : Some tetrazole derivatives have been reported to possess analgesic effects, providing pain relief through central and peripheral mechanisms .

Structure-Activity Relationship (SAR)

The structure-activity relationship of tetrazole-containing compounds is critical in understanding their biological efficacy. Modifications in the substituents on the tetrazole ring or adjacent phenyl groups can significantly impact their pharmacological profiles. For instance:

  • Substituent Variability : Different substituents can enhance or reduce activity against specific targets, allowing for tailored drug design.
CompoundBiological ActivityNotable Features
1-{3-ethoxy-4-(1-phenyl-tetrazol-5-yl)phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamineAntimicrobial, anticancerContains a unique combination of functional groups
3-{4-(Pyridin-3-Yl)Phenyl}-5-(1H-Tetrazol-5-Yl)AminobenzamideAnticancerFocused on cancer therapy
5-(Phenyl)-1H-TetrazoleAntihypertensiveSimple tetrazole derivative

Case Studies

Several studies have illustrated the biological activity of similar compounds:

  • Anticancer Study : A study demonstrated that a related tetrazole derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Anti-inflammatory Research : Another investigation reported that a tetrazole-containing compound reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of tetrazole derivatives against resistant bacterial strains, indicating a promising avenue for antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can its purity be validated?

  • Methodological Answer : The compound’s synthesis can be approached via nucleophilic substitution or coupling reactions. For example, tetrazole-ether linkages (e.g., in similar compounds) are formed using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C . Post-synthesis, purity is validated via TLC, followed by recrystallization in aqueous acetic acid. Structural confirmation requires ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (e.g., 1600–1650 cm⁻¹ for C=N stretches) .

Q. How can researchers characterize the electronic effects of the tetrazole and ethoxy groups in this compound?

  • Methodological Answer : Computational tools like DFT (Density Functional Theory) can map electron density distribution. Experimentally, UV-Vis spectroscopy (e.g., λmax shifts) and Hammett substituent constants quantify electron-withdrawing/donating effects. The tetrazole’s electron-deficient nature may reduce aromatic ring electron density, while the ethoxy group’s inductive effects can be probed via comparative NMR studies .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs. For example:

  • Antimicrobial activity : Broth microdilution (MIC against Gram+/Gram– bacteria) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the tetrazole’s metal-coordination capacity .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing the tetrazole-aryl ether moiety?

  • Methodological Answer : Key parameters include:

  • Catalyst screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15 or zeolites) to improve regioselectivity .
  • Solvent effects : Compare PEG-400 with ionic liquids (e.g., [BMIM][BF₄]) for enhanced solubility and reduced side reactions .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve homogeneity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic effects : Variable-temperature NMR to identify rotational barriers (e.g., hindered tetrazole-phenyl rotation causing splitting) .
  • Impurity profiling : LC-MS to detect byproducts from incomplete substitution or oxidation.
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding networks .

Q. How can molecular docking predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize proteins with known tetrazole affinity (e.g., angiotensin II receptors or metalloenzymes).
  • Docking workflow : Use AutoDock Vina with AMBER force fields. The tetrahydrofuran moiety’s conformational flexibility requires exhaustive sampling (e.g., 100+ runs).
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What computational methods quantify the tetrazole ring’s aromaticity and its impact on stability?

  • Methodological Answer :

  • Aromaticity indices : Calculate HOMA (Harmonic Oscillator Model of Aromaticity) or NICS (Nucleus-Independent Chemical Shift) via Gaussian at the B3LYP/6-311+G(d,p) level.
  • Thermodynamic stability : Compare Gibbs free energy of the tetrazole tautomer with alternative structures (e.g., open-chain nitriles) .

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